Binding Affinity (Kd) for Human PGK1: Z57346765 vs. DC-PGKI vs. PGK1-IN-1
Z57346765 binds to the ADP-binding pocket of human PGK1 with a Kd of 20.9 μM . This binding mode is distinct from ATP-competitive inhibitors such as DC-PGKI (Kd = 99.08 nM) and PGK1-IN-1 (IC50 = 33 nM) . The ADP-binding pocket interaction profile provides a unique tool for studying non-ATP-competitive PGK1 modulation.
| Evidence Dimension | Binding Affinity to Human PGK1 |
|---|---|
| Target Compound Data | Kd = 20.9 μM |
| Comparator Or Baseline | DC-PGKI: Kd = 99.08 nM; PGK1-IN-1: IC50 = 33 nM |
| Quantified Difference | Z57346765 has ~211-fold lower affinity than DC-PGKI |
| Conditions | In vitro binding assay |
Why This Matters
This data enables researchers to select Z57346765 when an ADP-binding pocket inhibitor is required, as opposed to ATP-competitive inhibitors.
